molecular formula C9H12N2O2 B7851359 N-(2-phenylethoxy)urea

N-(2-phenylethoxy)urea

Cat. No.: B7851359
M. Wt: 180.20 g/mol
InChI Key: MITRAAGUMLIXPV-UHFFFAOYSA-N
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Description

N-(2-phenylethoxy)urea is a synthetic organic compound with the molecular formula C 15 H 16 N 2 O 2 and a molar mass of 256.30 g/mol . This phenylurea derivative is of significant interest in medicinal and bioinorganic chemistry research. Studies on structurally related N-(2-substituted) phenyl urea compounds have demonstrated that this class of molecules can be synthesized and complexed with metal ions such as Cu(II), Ni(II), and Zn(II), leading to a considerable increase in microbicidal activity against both gram-positive and gram-negative bacteria as well as common fungi . The core urea functional group, defined by its -NH-(C=O)-NH- structure, is a key feature in a wide range of biologically active molecules and is also fundamental in the field of peptide synthesis, where it relates to the formation of amide bonds . Researchers utilize this compound and its potential metal complexes as a scaffold for investigating novel antimicrobial agents and for exploring the biochemical mechanisms of metal-chelate interactions. This compound is provided For Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic applications, or any form of personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-phenylethoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(12)11-13-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRAAGUMLIXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCONC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Stoichiometry : A 1:1 molar ratio of 2-phenylethylamine to KNCO ensures minimal side products.

  • Workup : Post-reaction, the mixture is filtered to remove unreacted KNCO, followed by extraction with ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 1:3) yields the pure product.

ParameterValue
SolventWater
Temperature25°C
Reaction Time4–6 hours
Yield78–85%

This method avoids toxic solvents and reduces purification complexity, making it ideal for gram-scale synthesis. However, regioselectivity challenges arise with unsymmetrical amines, necessitating precise stoichiometric control.

Oxovanadium(V)-Catalyzed Urea Synthesis Using Carbon Dioxide

A breakthrough in sustainable chemistry involves the vanadium-catalyzed fixation of CO₂ into urea derivatives. NH₄VO₃ catalyzes the reaction between 2-phenylethylamine and CO₂ under ambient pressure, yielding this compound with high atom economy. The mechanism proceeds via a disilylamine intermediate, where VO₃⁻ coordinates to CO₂, activating it for nucleophilic attack by the amine.

Catalytic Cycle and Substrate Scope

  • Catalyst Loading : 8–20 mol% NH₄VO₃ in dimethylacetamide (DMA).

  • CO₂ Pressure : Ambient (1 atm), eliminating the need for high-pressure equipment.

  • Scope : Compatible with aromatic and aliphatic amines, though electron-deficient amines require longer reaction times.

ConditionOptimal Value
CatalystNH₄VO₃ (20 mol%)
SolventDMA
Temperature120°C
Reaction Time15 hours
Yield72–89%

Gram-scale reactions (4 mmol substrate) retain efficiency, producing 385 mg (72% yield) of product. The method’s reliance on CO₂ as a C1 source aligns with green chemistry principles but requires anhydrous conditions to prevent hydrolysis of intermediates.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Aqueous Nucleophilic Addition : Superior for small-scale, rapid synthesis (4–6 hours) but limited by amine solubility in water.

  • Vanadium/CO₂ Catalysis : Scalable to industrial volumes with 72% isolated yield at 4 mmol scale, though energy-intensive heating (120°C) increases operational costs.

Industrial Applications and Challenges

This compound’s role as a precursor to kinase inhibitors and polymer crosslinkers drives demand for cost-effective production. The vanadium-catalyzed method is promising for continuous-flow systems, yet catalyst deactivation after 3–4 cycles limits long-term viability . Hybrid approaches combining aqueous and catalytic phases may address these limitations.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethoxy)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Silver Trifluoroacetate: Used in cyclization reactions to form benzoxazine derivatives.

    Sodium Acetate: Employed in substitution reactions to form different urea derivatives.

Major Products

    3,4-Dihydro-1H-2,1-benzoxazine-1-carboxamide: Formed through cyclization.

    1-Alkoxy-1,3-dihydrobenzimidazol-2-ones: Formed through substitution reactions.

Scientific Research Applications

Biological Activities

N-(2-phenylethoxy)urea exhibits a range of biological activities that make it a candidate for pharmacological exploration:

  • Antimicrobial Properties : Research indicates that urea derivatives can possess significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to this compound have shown promise against Staphylococcus aureus and Cryptococcus neoformans, suggesting potential applications in treating infections .
  • Anticancer Activity : Studies have reported that certain urea derivatives display cytostatic effects against cancer cell lines such as HCT-116. The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance anticancer properties .

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in drug discovery:

  • CRAC Channel Inhibition : Compounds structurally related to this compound have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, which are crucial for immune responses. These findings suggest that such compounds could be developed into therapeutic agents for autoimmune diseases .
  • Antitumor Agents : The ability of modified urea derivatives to inhibit tumor cell proliferation highlights their potential as antitumor agents. Continued research into their mechanisms of action could lead to the development of new cancer therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Polymer Chemistry : Urea derivatives are often utilized in the synthesis of polymers due to their ability to form hydrogen bonds, which can enhance material properties such as thermal stability and mechanical strength.
  • Agricultural Chemicals : Some urea derivatives are explored for use as agrochemicals due to their efficacy as herbicides or fungicides, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

StudyFindings
Identified antimicrobial activity against Staphylococcus aureus; demonstrated potential for drug development.
Explored structure-activity relationships leading to improved anticancer activity against various cell lines.
Investigated CRAC channel inhibition, proposing new therapeutic avenues for immune modulation.

Mechanism of Action

The mechanism of action of N-(2-phenylethoxy)urea involves its interaction with specific molecular targets. For example, in cyclization reactions, the compound undergoes intramolecular cyclization facilitated by the presence of silver salts . This process involves the destabilization of the N–Cl bond due to an anomeric effect, leading to the formation of benzoxazine derivatives.

Comparison with Similar Compounds

N-(2-Methoxyethyl)urea

  • Structure : Contains a methoxyethyl group (–OCH₂CH₂CH₃).
  • Key Properties :
    • Smaller substituent reduces steric hindrance and hydrophobicity compared to phenylethoxy.
    • Predicted collision cross-section data (CID 186068) suggests distinct molecular interactions .
  • Applications : Used in studies requiring moderate polarity and solubility.

N-(2-Hydroxyphenyl)urea

  • Structure : Features a hydroxyphenyl group (–C₆H₄OH) directly attached to urea.
  • Key Properties: Hydroxyl group enhances hydrogen-bonding capacity but may increase photochemical instability.
  • Applications: Potential use in agrochemicals or pharmaceuticals where polar interactions are critical.

1-(2-Hydroxy-2-Phenylethyl)urea

  • Structure : Contains a hydroxy-phenylethyl chain (–CH(OH)CH₂C₆H₅).
  • Synthesis routes achieve yields up to 99%, highlighting efficient preparation methods .
  • Applications : Explored in drug development for enhanced bioavailability.

Sulfonyloxy-Substituted Ureas

  • Structure : Variants include sulfonyloxy phenyl groups (e.g., p-toluenesulfonyloxy, methoxybenzenesulfonyloxy) .
  • Key Properties :
    • Sulfonyl groups improve thermal stability and solubility in polar solvents.
    • Patents suggest applications in pharmaceuticals or specialty materials.

Functional and Structural Analysis

Substituent Effects on Material Properties

  • Polymer Solar Cells :
    • In BT-based polymers, increasing 2-phenylethoxy ratios reduce efficiency but slow initial degradation.
    • TzTz-based polymers maintain efficiency but exhibit faster degradation with phenylethoxy substitution .
  • Comparison with Methoxyethyl : Methoxyethyl’s smaller size may enhance charge transport in polymers but reduce stability compared to bulky phenylethoxy groups.

Pharmaceutical Relevance

  • NE-100 Analogs : The phenylethoxy group in NE-100 contributes to σ receptor binding, suggesting N-(2-phenylethoxy)urea could modulate similar targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Key Applications Notable Findings
This compound C₉H₁₂N₂O₂ 2-Phenylethoxy Polymers, Pharmaceuticals Reduces PSC efficiency in BT-based systems
N-(2-Methoxyethyl)urea C₄H₁₀N₂O₂ 2-Methoxyethyl Material Science Predicted collision cross-section: 85 Ų
N-(2-Hydroxyphenyl)urea C₇H₈N₂O₂ 2-Hydroxyphenyl Agrochemicals No significant hazard classification
1-(2-Hydroxy-2-Phenylethyl)urea C₉H₁₂N₂O₂ 2-Hydroxy-2-phenylethyl Drug Development Synthesis yields up to 99%
Sulfonyloxy Ureas Varies Sulfonyloxy phenyl Pharmaceuticals Patented for kinase inhibition

Table 2: Degradation Behavior in Polymer Solar Cells

Polymer Type 2-Phenylethoxy Ratio Efficiency Trend Degradation Rate
BT-based 5–10% Decreases Slower initial degradation
TzTz-based 5–10% Stable Faster overall degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-phenylethoxy)urea, and how can reaction progress be monitored?

  • Answer : A common approach involves refluxing precursors in a toluene:water solvent system (e.g., 8:2 ratio) with sodium azide (30 mmol) at elevated temperatures (5–7 hours). Reaction progress is tracked via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, toluene is removed under reduced pressure, and products are isolated via crystallization (ethanol) or extraction (ethyl acetate). Yield optimization requires adjusting reflux duration and solvent ratios .
  • Key Parameters :

ParameterValue
Solvent Ratio (Toluene:Water)8:2
Reflux Time5–7 h
TLC Solvent SystemHexane:EtOAc (9:1)

Q. What analytical techniques are critical for characterizing N-(2-phenylethoxy)urea?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. For example, ¹H NMR peaks for aromatic protons typically appear at δ 7.2–7.5 ppm, while urea NH groups resonate near δ 8.1–8.3 ppm. HPLC with a C18 column and acetonitrile/water gradient (60:40) resolves impurities at 254 nm .

Q. What safety protocols are recommended for handling N-(2-phenylethoxy)urea in the lab?

  • Answer : Use impervious gloves (e.g., nitrile), safety glasses, and protective clothing. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Avoid inhalation by working in a fume hood. Note that first-aid measures for related ureas emphasize immediate ice application to contaminated areas .

Advanced Research Questions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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